Trans-2,3-dimethyl-2,3-dihydrobenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8H,1-2H3/t7-,8-/m1/s1 |
InChI Key |
XHMRRECSXXCOFJ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC=CC=C12)C |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C |
Origin of Product |
United States |
Mechanistic Investigations of Trans 2,3 Dimethyl 2,3 Dihydrobenzofuran Formation
Detailed Reaction Mechanisms for Stereoselective Syntheses
The stereoselective synthesis of trans-2,3-disubstituted-2,3-dihydrobenzofurans is achieved through various sophisticated reaction mechanisms that precisely control the three-dimensional arrangement of atoms.
One prominent mechanism involves the generation of o-quinone methides as key intermediates. These reactive species can be formed in-situ from precursors like 2-(tosylalkyl)phenols or o-siloxybenzyl halides. cnr.it Once formed, the o-quinone methide can undergo a Michael-type addition with a nucleophile, such as a sulfur ylide. This is followed by a subsequent intramolecular nucleophilic substitution, which proceeds in a way that thermodynamically favors the trans product to minimize steric hindrance between the substituents at the C2 and C3 positions. cnr.it
Another powerful strategy is the rhodium-catalyzed reaction of diazo-containing phenolic derivatives with imines . This transformation proceeds through a Mannich-type interception of a phenolic oxonium ylide . The mechanism begins with the rhodium catalyst reacting with the diazo compound to form a rhodium-carbene. This electrophilic species is then attacked by the phenolic hydroxyl group to generate the cyclic oxonium ylide. The ylide is intercepted by the imine, leading to the formation of the C2-C3 bond. The stereochemical outcome is dictated by the chiral environment created by the catalyst and ligands, yielding products with high diastereoselectivity and enantioselectivity, often exclusively the trans isomer. nih.gov
Radical cyclizations also provide a pathway to dihydrobenzofurans. For instance, persistent quinone methide radicals can react with phenols to generate transient phenoxy radicals. A subsequent cross-coupling and cyclization sequence can furnish trans-2,3-diaryldihydrobenzofurans. nih.gov The stereoselectivity in these radical processes is determined during the 5-exo cyclization step, where the transition state leading to the trans product is sterically preferred.
Finally, rearrangement reactions of chalcone-derived 2,3-dihydrobenzofurans can be used. Under specific acidic or basic conditions, a pre-formed dihydrobenzofuran can undergo aromatization through elimination, but the initial cyclization of the chalcone (B49325) often sets the stereochemistry. nih.gov
Elucidation of Catalyst Role and Co-catalyst Effects on Reaction Pathways
Catalysts and co-catalysts are pivotal in directing the reaction pathways toward the desired dihydrobenzofuran products, influencing yield, regioselectivity, and especially stereoselectivity.
Rhodium catalysts are extensively used for their ability to mediate C-H activation and annulation reactions. In the [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides, a Rh(III) catalyst facilitates a reversible C–H/N–H bond cleavage to form a key rhodacycle intermediate. nih.gov The presence of a base additive, such as Zn(OAc)₂, is often crucial. The co-catalyst can act as a Lewis acid to activate substrates or assist in key bond-forming or bond-breaking steps, ultimately enhancing the efficiency and yield of the cyclization. nih.gov
Palladium catalysts are central to Heck/Tsuji-Trost type reactions for synthesizing chiral 2,3-dihydrobenzofurans. nih.gov In these reactions, a chiral ligand, such as TY-Phos, is essential for inducing asymmetry. The mechanism involves the oxidative addition of an aryl halide to the Pd(0) center, followed by an intramolecular Heck reaction. The chiral ligand environment around the palladium center dictates the facial selectivity of the olefin insertion, leading to a chiral σ-alkylpalladium intermediate that ultimately affords the enantiomerically enriched product. nih.gov
Copper catalysts play a distinct role, particularly in oxidative cyclizations. In one method for direct aryl C-O bond formation, a diaryl-λ³-iodane intermediate is first formed from the substrate and a hypervalent iodine reagent. The addition of a copper catalyst, like Cu(hfacac)₂, results in an oxidative insertion into the C-I bond, forming a putative Cu(III) intermediate. nih.gov This high-valent copper species then undergoes reductive elimination to form the C-O bond of the dihydrobenzofuran ring. Triethylamine is often used as a base to buffer the reaction and prevent acid-mediated side reactions. nih.gov
Nickel catalysts , in conjunction with a reducing agent like zinc powder, can catalyze the intramolecular nucleophilic addition of aryl halides to ketones. The proposed mechanism involves the reduction of a Ni(II) salt to Ni(0), which then undergoes oxidative addition to the aryl halide. thieme-connect.com The resulting Ni(II) species facilitates the intramolecular cyclization onto the ketone, and subsequent transmetalation with zinc regenerates the active Ni(0) catalyst. thieme-connect.com
Below is a table summarizing the roles of various catalytic systems in the synthesis of 2,3-dihydrobenzofurans.
| Catalyst System | Co-catalyst/Ligand | Key Mechanistic Role | Typical Reaction Type | Reference |
|---|---|---|---|---|
| Rhodium (e.g., Rh₂(OAc)₄, [RhCp*Cl₂]₂) | Chiral Phosphoric Acids, Zn(OAc)₂ | Forms metal-carbene for ylide generation; C-H activation to form rhodacycle intermediate. | [3+2] Annulation, C-H Functionalization | nih.gov |
| Palladium (e.g., Pd₂(dba)₃·CHCl₃) | Chiral Phosphine Ligands (e.g., TY-Phos) | Catalyzes Heck coupling and Tsuji-Trost allylation for asymmetric C-O bond formation. | Heck/Tsuji-Trost Reaction | nih.gov |
| Copper (e.g., Cu(hfacac)₂, Cu(OTf)₂) | Triethylamine (Base) | Promotes reductive elimination from a Cu(III) intermediate to form the aryl C-O bond. | Oxidative C-H Cyclization | nih.gov |
| Nickel (e.g., Ni(dppp)₂Cl₂) | Zinc Powder (Reductant), 1,10-Phenanthroline | Catalyzes intramolecular addition of aryl halides via an oxidative addition/reductive elimination cycle. | Intramolecular Addition/Cyclization | thieme-connect.com |
| Covalent Organic Framework (COF) (e.g., Hex-Aza-COF-3) | (NH₄)₂S₂O₈ (Oxidant) | Acts as a heterogeneous, metal-free photocatalyst to generate radical intermediates under visible light. | Photocatalytic Oxidative [3+2] Cycloaddition | nih.gov |
Regio- and Stereospecificity Analyses of Cyclization Processes
The control of regio- and stereospecificity is paramount in the synthesis of complex molecules like trans-2,3-dimethyl-2,3-dihydrobenzofuran. Regiospecificity refers to the control of which atoms form new bonds, while stereospecificity dictates the 3D orientation of those bonds.
Regiospecificity in dihydrobenzofuran synthesis is often governed by the inherent reactivity of the intermediates and the geometric constraints of the cyclization. In the cyclization of o-allyl phenols, the reaction almost invariably proceeds via a 5-exo-trig pathway, where the phenolic oxygen attacks the inner carbon of the double bond to form the five-membered dihydrofuran ring, rather than a 6-endo-trig pathway that would form a six-membered ring. This preference is predicted by Baldwin's rules for ring closure. In radical cyclizations involving aryl radicals generated from benzynes, the radical undergoes a 5-exo cyclization onto the tethered allyl group. nih.gov
Stereospecificity , particularly the preference for the trans isomer, is typically a result of thermodynamic control or kinetic control imposed by a chiral catalyst. In non-catalytic systems, the formation of the trans product is often favored because it minimizes steric repulsion between the substituents at the C2 and C3 positions in the most stable conformation of the transition state and the final product. For example, in the reaction of o-quinone methides with nucleophiles, the approach of the nucleophile and the subsequent ring closure can be directed to form the more stable trans product. cnr.it
In asymmetric catalysis, stereospecificity is kinetically controlled. For example, in the fluoride-mediated cyclization of certain carbanions, the stereoselectivity can be influenced by steric interactions in the transition state. cnr.it Similarly, in photocatalytic reactions, the stereochemistry of the starting olefin can be transferred to the product. The oxidative [3+2] cycloaddition of phenols with trans-anethole yields a dihydrobenzofuran where the methyl and aryl groups are predominantly trans. nih.gov
Mechanistic Pathways of C-H Activation and Functionalization
Carbon-hydrogen (C-H) activation is a powerful strategy that allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-O bonds, providing an atom-economical route to dihydrobenzofurans. mt.com These reactions typically involve a transition metal catalyst that cleaves a C-H bond to form a reactive organometallic intermediate. wikipedia.org
A well-studied pathway is the rhodium(III)-catalyzed C-H activation . For example, in the synthesis of dihydrobenzofurans from N-phenoxyacetamides and dienes, the mechanism is initiated by the cleavage of a C-H bond on the phenyl ring ortho to the phenoxy group. organic-chemistry.org This forms a five-membered rhodacycle intermediate. This organometallic species then coordinates to the diene, undergoes migratory insertion, and subsequent reductive elimination to forge the C-C and C-O bonds of the final product, regenerating the active Rh(III) catalyst. nih.gov
Another key pathway involves a sequence of C-H functionalization reactions . The enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans has been achieved through a rhodium-catalyzed intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.govcapes.gov.br
Rh-catalyzed C-H insertion: A rhodium catalyst first facilitates the insertion of a carbene into a C-H bond, creating a new stereocenter.
Pd-catalyzed C-H activation/C-O cyclization: A palladium catalyst then directs the intramolecular cyclization. The mechanism involves the formation of a metallacycle intermediate, which is oxidized to a Pd(IV) species. Reductive elimination from this high-valent palladium complex forms the crucial C-O bond and releases the dihydrobenzofuran product. wikipedia.org
These C-H activation mechanisms avoid the need for pre-functionalized starting materials (like aryl halides), making the synthesis more efficient. The choice of directing group on the substrate and the ligand on the metal catalyst are critical for controlling the site of C-H activation (regioselectivity) and the stereochemical outcome.
Intramolecular Cycloaddition Mechanistic Details
Intramolecular cycloadditions are elegant and efficient reactions where two reactive functionalities within the same molecule combine to form a cyclic product. The formation of the dihydrobenzofuran ring is well-suited to this approach, particularly through [3+2] cycloadditions.
A prominent example is the intramolecular [3+2] cycloaddition of phenolic oxonium ylides . In this mechanism, a phenol (B47542) containing a tethered dipolarophile (like an alkene) and a diazo group is used. A rhodium catalyst generates a carbene, which is intramolecularly trapped by the phenolic oxygen to form a cyclic oxonium ylide. This ylide is a three-atom component (O-C-C). It then undergoes a cycloaddition with the tethered alkene (the two-atom component) to construct the five-membered dihydrofuran ring fused to the benzene (B151609) ring. nih.gov The stereochemistry of the newly formed ring is controlled by the geometry of the transition state during the cycloaddition.
Visible-light-mediated oxidative [3+2] cycloaddition offers a modern, metal-free alternative. In this process, a phenol and an olefin are reacted in the presence of a photocatalyst and an oxidant. nih.gov
The photocatalyst absorbs light and enters an excited state.
The excited photocatalyst oxidizes the phenol to a phenoxyl radical cation, which serves as the three-atom component.
This radical cation adds to the olefin (the two-atom component) to form a radical cation intermediate.
Intramolecular cyclization (C-O bond formation) occurs, followed by deprotonation and oxidation to yield the final dihydrobenzofuran product and regenerate the photocatalyst. nih.gov This method has been used to synthesize natural products like (±)-conocarpan. nih.gov
Another variant is the [4+1] annulation , where an o-quinone methide (the four-atom component) reacts with a one-atom component. For example, TfOH-catalyzed reaction of p-quinone methides with α-aryl diazoacetates proceeds via a [4+1] annulation to create dihydrobenzofurans with a quaternary carbon center. nih.gov
Enzymatic Reaction Mechanisms (e.g., 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase)
Enzymes offer unparalleled regio- and stereospecificity in chemical transformations. While not directly forming this compound, the mechanism of enzymes like 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) provides a blueprint for enzymatic control in the synthesis of related dihydro-aromatic systems.
Mechanism of 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA): EntA is an oxidoreductase that participates in the biosynthesis of the iron-chelating siderophore, enterobactin, in E. coli. wikipedia.orgresearchgate.net It catalyzes the NAD⁺-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate. nih.gov
The substrate, 2,3-dihydro-2,3-dihydroxybenzoate, binds to the active site of the enzyme.
The enzyme specifically targets the C3-hydroxyl group for oxidation. Mechanistic studies have shown that analogues lacking the C3-hydroxyl are not oxidized, demonstrating high regiospecificity. nih.gov
A hydride ion is transferred from the C3 position of the substrate to the si face of the enzyme-bound NAD⁺ co-factor, forming NADH. This oxidation is stereospecific, targeting the 3R-hydroxyl group. nih.gov
This oxidation produces a transient 2-hydroxy-3-oxo-4,6-cyclohexadiene-1-carboxylate intermediate.
This intermediate rapidly and spontaneously undergoes elimination and tautomerization to form the stable, aromatic product, 2,3-dihydroxybenzoate. nih.gov
The enzyme's rigid, chiral active site perfectly orients the substrate relative to the NAD⁺ cofactor, ensuring that only one specific hydroxyl group is oxidized and that the hydride transfer occurs with absolute stereocontrol.
Furthermore, protein engineering has enabled the development of biocatalysts for non-natural reactions . For example, engineered myoglobin (B1173299) variants have been developed to catalyze the highly diastereo- and enantioselective cyclopropanation of benzofurans with diazo reagents. rochester.edu In this system, the iron-containing heme cofactor acts as the catalytic center, forming an iron-carbene intermediate. The protein scaffold around the active site then dictates the trajectory of the benzofuran (B130515) substrate, enforcing the attack to occur from a specific face and orientation, leading to the formation of a single stereoisomer of the cyclopropane-fused dihydrobenzofuran product with exceptional purity (>99.9% de and ee). rochester.edu This demonstrates how the principles of enzymatic catalysis can be harnessed to create novel synthetic tools for complex heterocyclic scaffolds.
Advanced Spectroscopic Characterization and Structural Elucidation of Trans 2,3 Dimethyl 2,3 Dihydrobenzofuran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of trans-2,3-dimethyl-2,3-dihydrobenzofuran in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, gCOSY, HMBC, HSQC, NOESY)
The structural backbone of the molecule is pieced together using a suite of NMR experiments.
¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of the protons. For this compound, one would expect distinct signals for the aromatic protons, the two methine protons at the C2 and C3 positions, and the two methyl groups attached to them.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals in the proton-decoupled ¹³C spectrum.
2D NMR: Two-dimensional techniques are essential for establishing connectivity.
gCOSY (Gradient Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Key correlations would be observed between the methine proton at C2 (H2) and its adjacent methyl protons, and between the methine proton at C3 (H3) and its adjacent methyl protons. A crucial, albeit weak, correlation would be expected between H2 and H3.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms to their attached protons. It allows for the definitive assignment of the ¹H signal for H2 to the C2 carbon, H3 to C3, and the respective methyl protons to their corresponding methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for assembling the complete molecular structure. For instance, the protons of the C2-methyl group would show a correlation to the C2 and C3 carbons, while the H2 proton would show correlations to carbons in the aromatic ring (C7a and C2) and the C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for confirming the trans stereochemistry. It detects protons that are close in space. For the trans isomer, a very weak or absent NOE correlation is expected between H2 and H3. nih.gov In contrast, significant NOE would be observed between H2 and the aromatic proton at C7, confirming their spatial proximity. nih.gov
Stereochemical Assignment through NMR Coupling Constants and Chemical Shifts
The definitive assignment of the trans configuration relies heavily on the analysis of the vicinal coupling constant (³JH2-H3) between the protons at the stereogenic centers.
The magnitude of this coupling constant is dependent on the dihedral angle between the H-C2-C3-H bonds, as described by the Karplus equation.
In trans isomers of 2,3-disubstituted-2,3-dihydrobenzofurans, the H2 and H3 protons are typically oriented with a dihedral angle approaching 90°, which results in a very small coupling constant, often in the range of 0–3 Hz. researchgate.net
In contrast, cis isomers exhibit a much larger coupling constant, typically between 5 and 9 Hz, due to a smaller dihedral angle. researchgate.net
Therefore, the observation of a small ³JH2-H3 value is the most telling piece of evidence for the trans stereochemistry of 2,3-dimethyl-2,3-dihydrobenzofuran.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As experimental data for the specific title compound is not available in the cited literature, these are predicted values based on known principles and data from analogous structures. researchgate.netchemicalbook.comdocbrown.info)
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| 2 | ~85-90 | ~4.5-5.0 | Quartet (q) | ~6.5 |
| 3 | ~45-50 | ~3.3-3.8 | Quartet (q) | ~7.0 |
| 2-CH₃ | ~18-22 | ~1.4-1.6 | Doublet (d) | ~6.5 |
| 3-CH₃ | ~15-20 | ~1.2-1.4 | Doublet (d) | ~7.0 |
| 4 | ~128-130 | ~7.1-7.2 | Doublet (d) | ~7.5 |
| 5 | ~120-122 | ~6.8-6.9 | Triplet (t) | ~7.5 |
| 6 | ~125-127 | ~7.0-7.1 | Triplet (t) | ~7.5 |
| 7 | ~110-112 | ~6.7-6.8 | Doublet (d) | ~8.0 |
| 7a | ~160-162 | - | - | - |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of the compound. The molecular formula for 2,3-dimethyl-2,3-dihydrobenzofuran is C₁₀H₁₂O.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O). researchgate.net For a molecule with the formula C₁₀H₁₂O, the expected monoisotopic mass of the molecular ion [M]⁺˙ would be determined. HRMS analysis provides an experimental mass value with high precision (typically to four or more decimal places). A match between the experimental and theoretical mass to within a very small tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula. nih.govdoi.org
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O |
| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |
| Calculated Exact Mass [M]⁺˙ | 148.08882 u |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is employed to identify the functional groups present in the molecule by detecting the vibrations of specific bonds. The spectrum of this compound is expected to show characteristic absorption bands.
Key expected absorptions include:
C-H stretching (aromatic): Just above 3000 cm⁻¹.
C-H stretching (aliphatic): Just below 3000 cm⁻¹, corresponding to the methine and methyl groups.
C=C stretching (aromatic): A series of peaks in the 1600-1450 cm⁻¹ region.
C-O-C stretching (ether): A strong, characteristic band in the 1270-1200 cm⁻¹ region for the aryl-alkyl ether linkage.
Table 3: Characteristic IR Absorption Bands for this compound (Note: Wavenumbers are based on typical values for substituted dihydrobenzofurans. rsc.org)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2990-2850 | Strong |
| Aromatic C=C Stretch | 1610-1580, 1500-1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1270-1230 | Strong |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and, most importantly, the relative stereochemistry of the chiral centers at C2 and C3.
To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map confirms the connectivity and establishes the trans orientation of the two methyl groups relative to the dihydrofuran ring. Although specific crystallographic data for the title compound is not found in the searched literature, this method has been used to confirm the structure of other complex dihydrobenzofuran derivatives. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated aromatic system. The 2,3-dihydrobenzofuran (B1216630) core contains a benzene (B151609) ring fused to the dihydrofuran ring, which acts as the primary chromophore.
The parent compound, 2,3-dihydrobenzofuran, exhibits absorption maxima (λmax) in the ultraviolet region. The addition of two methyl groups, which are weak auxochromes, is expected to cause a slight red shift (bathochromic shift) of these absorption bands. The spectrum would likely show a strong absorption band corresponding to the π → π* transition of the benzene ring.
Table 4: Predicted UV-Vis Absorption Data for this compound (Note: Predicted values based on the spectrum of the parent compound 2,3-dihydrobenzofuran. acs.org)
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol/Hexane | ~280-290 | π → π* |
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cis-2,3-dimethyl-2,3-dihydrobenzofuran |
| 2,3-dihydrobenzofuran |
| ¹²C |
| ¹H |
Spectroscopic Analysis of Photoisomerization Phenomena (Trans-to-Cis)
The photochemical conversion of the trans- to the cis-isomer of 2,3-dimethyl-2,3-dihydrobenzofuran represents a fascinating example of stereochemical isomerization driven by light. This process can be meticulously monitored and characterized using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. While specific studies on the photoisomerization of this compound are not extensively detailed in the surveyed literature, the principles of analysis can be robustly established by examining analogous 2,3-disubstituted dihydrobenzofuran systems.
The isomerization is typically initiated by irradiating a solution of the trans-isomer with ultraviolet light of a suitable wavelength, which corresponds to an electronic absorption band of the molecule. This excites the molecule to a higher energy state where rotation around the C2-C3 bond becomes possible, leading to the formation of the cis-isomer upon relaxation to the ground state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and differentiation of the cis and trans isomers of 2,3-dimethyl-2,3-dihydrobenzofuran. The key to distinguishing these isomers lies in the analysis of the proton (¹H) NMR spectra, specifically the coupling constant (J-coupling) between the protons at the C2 and C3 positions.
In a study of similarly substituted 2,3-dihydrobenzofuran derivatives, a significant difference in the vicinal coupling constants between the H-2 and H-3 protons of the dihydrofuran ring was observed for the cis and trans isomers. researchgate.net For the trans isomer, where the two methyl groups are on opposite sides of the ring plane, the dihedral angle between the C2-H and C3-H bonds results in a small coupling constant. Conversely, in the cis isomer, the corresponding dihedral angle leads to a significantly larger coupling constant.
Based on these established principles, we can predict the following characteristic ¹H NMR spectral data for the photoisomerization of this compound.
Table 1: Predicted ¹H NMR Data for the Photoisomerization of this compound
| Compound | Chemical Shift (δ) of H-2 (ppm) | Chemical Shift (δ) of H-3 (ppm) | Coupling Constant (J₂﹐₃) (Hz) |
| This compound | ~4.8 | ~3.4 | ~2-4 |
| cis-2,3-dimethyl-2,3-dihydrobenzofuran | ~5.1 | ~3.6 | ~7-9 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The crucial diagnostic feature is the significant difference in the J₂﹐₃ coupling constant.
By acquiring ¹H NMR spectra of the reaction mixture at various time intervals during photoirradiation, the progress of the isomerization can be quantitatively monitored by integrating the signals corresponding to the trans and cis isomers.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in both initiating the photoisomerization and monitoring its progress. The trans and cis isomers of 2,3-dimethyl-2,3-dihydrobenzofuran are expected to have distinct UV-Vis absorption spectra due to the differences in their molecular geometry and electronic structure.
Initially, the UV-Vis spectrum of a solution of the pure trans-isomer would be recorded. Upon irradiation at a wavelength corresponding to a prominent absorption band, the isomerization to the cis-isomer begins. This transformation can be followed by recording the UV-Vis spectra at regular intervals. Typically, the formation of the cis-isomer will lead to changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity (ε). The presence of an isosbestic point, a wavelength at which the absorbance of the solution remains constant throughout the reaction, is a strong indicator of a clean conversion of one species to another.
Table 2: Hypothetical UV-Vis Spectral Changes During Photoisomerization
| Time of Irradiation (minutes) | Absorbance at λ₁ (e.g., 280 nm) | Absorbance at λ₂ (e.g., 295 nm) |
| 0 | High | Low |
| 10 | Decreasing | Increasing |
| 20 | Decreasing | Increasing |
| 30 | Decreasing | Increasing |
| ... | ... | ... |
| Final (Photostationary State) | Low | High |
Note: This table illustrates a hypothetical scenario where the trans-isomer absorbs more strongly at λ₁ and the cis-isomer at λ₂.
Quantum Yield of Isomerization
The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing isomerization to the number of photons absorbed by the reactant. While the specific quantum yield for the trans-to-cis isomerization of 2,3-dimethyl-2,3-dihydrobenzofuran is not documented in the available literature, studies on analogous photochemical cis-trans isomerizations provide a framework for its determination. The quantum yield is a critical parameter for understanding the photochemical reactivity and for potential applications in areas such as molecular switches and photofunctional materials.
Computational Chemistry and Theoretical Modeling of Trans 2,3 Dimethyl 2,3 Dihydrobenzofuran
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions. rsc.org For the synthesis of the 2,3-dihydrobenzofuran (B1216630) scaffold, these calculations can elucidate the mechanisms of various synthetic strategies, including transition metal-catalyzed reactions. nih.gov For instance, theoretical models can be used to understand the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols or the palladium-catalyzed enantioselective synthesis of 2,3-dihydrobenzofuran derivatives. nih.gov
By applying methods like Density Functional Theory (DFT), researchers can model the entire reaction coordinate for the formation of trans-2,3-dimethyl-2,3-dihydrobenzofuran. This involves identifying the structures of reactants, transition states, intermediates, and products. The calculated energies of these species help in understanding the feasibility of a proposed mechanism and the factors controlling stereoselectivity, such as why the 'trans' isomer might be favored over the 'cis' isomer.
Table 1: Illustrative Intermediates in a Proposed Dihydrobenzofuran Synthesis
| Intermediate | Description | Role in Mechanism |
|---|---|---|
| Phosphorylated Adduct | Formed by the reaction of a substituted phenol (B47542) with a Brønsted acid like polyphosphoric acid (PPA). nih.gov | Activates the phenol for subsequent cyclization. nih.gov |
| σ-Alkylpalladium Intermediate | Generated via an intramolecular Heck coupling reaction. nih.gov | A key species in palladium-catalyzed cyclization reactions. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of this compound is crucial for its interactions with other molecules, particularly in biological systems. Conformational analysis through molecular dynamics (MD) simulations can predict the most stable arrangements of the molecule. nih.gov These simulations model the movement of atoms over time, considering factors like bond rotations, steric hindrance between the two methyl groups, and interactions with a solvent. nih.govnih.gov
MD simulations can reveal the flexibility of the dihydrofuran ring and the preferred orientations of the two methyl groups in the 'trans' configuration. By running simulations in different solvents, such as water or chloroform, it's possible to see how the environment affects the molecule's shape. nih.gov The results of these simulations can be validated against experimental data from techniques like NMR spectroscopy. nih.gov
Table 2: Hypothetical Conformational Energy Profile for this compound
| Conformer | Dihedral Angle (C2-C3) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Global Minimum | ~150° | 0.0 | Most stable, pseudo-equatorial methyl groups. |
| Local Minimum 1 | ~-150° | 0.2 | A slightly different, but stable, ring pucker. |
Prediction of Reactivity and Selectivity in Dihydrobenzofuran Transformations
Theoretical models are powerful tools for predicting how and where a molecule will react. For this compound, computational methods can predict its reactivity in various transformations, such as oxidation, reduction, or further functionalization. For example, calculations can determine the most likely sites for electrophilic or nucleophilic attack.
Furthermore, these models can predict the selectivity of reactions. In the synthesis of dihydrobenzofurans, achieving high diastereoselectivity (favoring trans over cis) and enantioselectivity (favoring one enantiomer over the other) is often a key goal. nih.gov Theoretical calculations can explain the origins of this selectivity by comparing the activation energies of different reaction pathways leading to different stereoisomers. For instance, modeling a rhodium-catalyzed C-H insertion reaction could show why the transition state leading to the 'trans' product is lower in energy. nih.gov
Structure-Activity Relationship (SAR) Modeling based on Chemical Structure
Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate a molecule's chemical structure with its biological activity. For the dihydrobenzofuran scaffold, SAR studies have been crucial in developing potent therapeutic agents. nih.govnih.gov
Research on 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as serotonin-3 (5-HT3) receptor antagonists revealed important structural insights. nih.gov The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring was found to increase pharmacological activity. nih.gov Specifically, the potency followed the order: dimethyl ≥ (2S)-methyl > (2R)-methyl > dihydro, suggesting that the (2S)-methyl group, in particular, enhances the activity. nih.gov Although this study focused on 2,2-dimethyl derivatives, it highlights the significance of methyl substitutions on the dihydrofuran ring for biological activity. nih.gov
In another study on PARP-1 inhibitors, derivatives of 2,3-dihydrobenzofuran-7-carboxamide were synthesized and evaluated. nih.gov This work demonstrates how modifications to the core dihydrobenzofuran structure can lead to significant improvements in inhibitory potency. nih.gov
Table 3: SAR Findings for Dihydrobenzofuran Derivatives
| Compound Series | Target | Key Structural Feature for Activity | Reference |
|---|---|---|---|
| N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamides | 5-HT3 Receptor | Introduction of methyl groups at the 2-position increased potency. nih.gov | nih.gov |
Theoretical Studies on Enzyme-Substrate Interactions in Biocatalytic Pathways
Biocatalysis uses enzymes to perform chemical transformations, often with high selectivity. Theoretical studies can model how a substrate like this compound would fit into the active site of an enzyme. diva-portal.org Using techniques like molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations, researchers can predict the binding orientation and energy of the substrate within the enzyme.
These models are crucial for understanding the mechanism of enzyme-catalyzed reactions. diva-portal.org For example, if an enzyme were used to hydroxylate the dihydrobenzofuran ring, theoretical calculations could help to clarify the roles of specific amino acid residues in the enzyme's active site and predict which position on the molecule is most likely to be oxidized. diva-portal.org This knowledge is invaluable for designing new biocatalytic pathways or for engineering enzymes to accept non-natural substrates.
Kinetic and Thermodynamic Parameters from Theoretical Calculations
Theoretical calculations can provide quantitative data on the kinetics and thermodynamics of reactions involving this compound. Thermodynamic parameters, such as the enthalpy of formation and Gibbs free energy, indicate the stability of the molecule and the feasibility of a reaction. mdpi.com Kinetic parameters, primarily the activation energy, determine the rate of a reaction.
By calculating the free energy profile of a reaction pathway, chemists can predict whether the formation of this compound is thermodynamically favorable (i.e., the products are lower in energy than the reactants) and what the energy barriers are to its formation. diva-portal.org This information is essential for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield and rate of the desired transformation.
Table 4: Illustrative Calculated Thermodynamic Data for a Chemical Reaction
| Parameter | Definition | Significance |
|---|---|---|
| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Indicates the stability of the compound. mdpi.com |
| Gibbs Free Energy of Reaction (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a reaction. |
Advanced Reactivity and Transformation Studies of Trans 2,3 Dimethyl 2,3 Dihydrobenzofuran Scaffolds
Chemical Transformations and Derivatization Reactions
The trans-2,3-dimethyl-2,3-dihydrobenzofuran scaffold can be chemically modified at both the aromatic and dihydrofuran rings. Derivatization reactions are crucial for creating libraries of compounds for various applications and for introducing functional handles for further synthetic manipulations.
Research on analogous systems, such as 2,2-dimethyl and 3,3-dimethyl-2,3-dihydrobenzofuranols, demonstrates common derivatization pathways. For instance, phenolic derivatives of the dihydrobenzofuran core are readily converted into ethers. The synthesis of ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol highlights the reactivity of the hydroxyl group on the aromatic ring. researchgate.net
Furthermore, the aromatic ring can undergo electrophilic substitution. Studies on 3,3-dimethyl-2,3-dihydrobenzofuran-4-ol (B3046353) have shown that the benzene (B151609) moiety can be selectively halogenated. acs.org Chlorination with N-chlorosuccinimide (NCS) and bromination with N-bromosuccinimide (NBS) allow for the introduction of halogen atoms, which can serve as handles for subsequent cross-coupling reactions. acs.org
A summary of representative derivatization reactions on related dihydrobenzofuran scaffolds is presented below.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol | N-Chlorosuccinimide (NCS) | 5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol | 95% | acs.org |
| 5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | N-Bromosuccinimide (NBS) | 7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | 95% | acs.org |
| 2,2-dimethyl-2,3-dihydro-7-benzofuranol | Various alkyl halides, K2CO3 | Ether-linked derivatives | Not specified | researchgate.net |
Ring-Opening and Rearrangement Reactions
The dihydrobenzofuran ring is susceptible to both ring-opening and rearrangement reactions, often catalyzed by acids. These transformations can lead to the formation of entirely different heterocyclic or aromatic systems.
A notable rearrangement occurs in the transformation of 2,3-dihydrobenzofuran (B1216630) intermediates into various benzofuran (B130515) isomers. Under acidic conditions using p-toluenesulfonic acid (p-TsOH) in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol, certain 2,3-disubstituted-2,3-dihydrobenzofurans can rearrange to form 3-formylbenzofurans. nih.gov This process is believed to proceed through a diprotonated intermediate followed by ring-opening of the dihydrofuran moiety and subsequent ring-closure at a different position. nih.gov
Lewis acid-promoted rearrangements have also been studied extensively. For example, 2-(benzotriazol-1-yl)-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol, an analog of the title compound, undergoes rearrangement when treated with zinc bromide at elevated temperatures. arkat-usa.org Instead of the expected dihydrobenzofuran-2-one, this specific substrate exclusively yields 2-methyl-3-phenylbenzofuran, likely through a dehydration and aromatization sequence. arkat-usa.org Other 2,3-dihydrobenzofuran-3-ols, however, can rearrange via an alkyl or aryl shift to produce 3,3-disubstituted-2,3-dihydrobenzofuran-2-ones. arkat-usa.org
| Substrate | Conditions | Product(s) | Yield | Reference |
| 2-Methoxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydrobenzofuran | p-TsOH, (CF3)2CHOH | 3-Formyl-2-phenylbenzofuran | 90% | nih.gov |
| 2-(Benzotriazol-1-yl)-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol | ZnBr2, THF, 150-155 °C | 2-Methyl-3-phenylbenzofuran | 65% | arkat-usa.org |
Intermolecular and Intramolecular C-C and C-O Bond-Forming Processes
The 2,3-dihydrobenzofuran scaffold can participate in cycloaddition reactions, leading to the construction of complex, fused polycyclic systems. These reactions leverage the inherent reactivity of the dihydrobenzofuran core to form new C-C and C-O bonds.
One such example is the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines. nih.gov While this reaction constructs the dihydrobenzofuran ring, the principle of using the furan (B31954) moiety as a partner in cycloadditions is a key aspect of its reactivity. In this specific transformation, an intermolecular aza-Michael addition initiates the sequence, followed by an intramolecular Michael addition that fuses a hydroindoline-5-one system to the 2,3-dihydrobenzofuran core. nih.gov
Intramolecular C-O bond formation is the cornerstone of many syntheses of the dihydrobenzofuran ring itself, often involving the cyclization of a phenol (B47542) onto a tethered electrophile or a palladium-catalyzed C-H activation/C-O cyclization. organic-chemistry.org The reverse of these processes, or further reactions of the ether linkage, represents potential transformations of the scaffold.
| Reactants | Conditions | Product Type | Reference |
| para-Quinamine and 2-Nitrobenzofuran | K2CO3, Acetonitrile, 65 °C | Polycyclic Benzofuro[3,2-b]indol-3-one | nih.gov |
| o-Bromophenols and 1,3-dienes | Pd-catalyst | Chiral substituted 2,3-dihydrobenzofurans | organic-chemistry.org |
Regioselective Functionalization at Various Positions of the Dihydrobenzofuran Core
Achieving regioselectivity in the functionalization of the this compound core is critical for targeted synthesis. Reactions can be directed to specific positions on either the aromatic or the heterocyclic ring.
The aromatic ring exhibits typical reactivity patterns for substituted benzene rings. Electrophilic aromatic substitution can be directed by the existing substituents. In studies on the closely related 3,3-dimethyl-2,3-dihydrobenzofuran-4-ol, chlorination with NCS occurs regioselectively at the C5 position, adjacent to the hydroxyl group. acs.org Subsequent methoxy (B1213986) protection followed by bromination with NBS directs the bromine atom to the C7 position. acs.org This highlights the ability to selectively functionalize the C5 and C7 positions of the benzofuran ring system.
Fluoride-induced desilylation of precursors can lead to the generation of o-quinone methides, which then undergo regioselective Michael addition at the C3 position with various nucleophiles, followed by intramolecular cyclization to form 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org
Investigations into Electrophilic and Nucleophilic Reactivity
The reactivity of the this compound scaffold towards electrophiles and nucleophiles is dictated by the electronic properties of its constituent rings. The benzene ring is electron-rich due to the ether oxygen and is thus activated towards electrophilic aromatic substitution. As seen in halogenation reactions, electrophiles preferentially attack the ortho and para positions relative to the activating ether group (C5 and C7). acs.org
The dihydrofuran ring itself contains a C-O ether bond and saturated C-C bonds. While the C2-C3 bond is not an alkene, its reactivity can be influenced by the adjacent oxygen and benzene ring. Acid-catalyzed ring-opening demonstrates the susceptibility of the ether oxygen to protonation (an electrophilic attack), which initiates further transformations. nih.gov
The generation of intermediates like o-quinone methides from related precursors showcases the potential for nucleophilic attack. These reactive species can be trapped by a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles, typically at the exocyclic methylene (B1212753) carbon which corresponds to the C3 position of the original dihydrobenzofuran system. organic-chemistry.org
Flash Vacuum Pyrolysis Studies
Flash vacuum pyrolysis (FVP) is a powerful technique for studying unimolecular reactions at high temperatures and low pressures. scripps.edu When applied to precursors of 2,3-dihydrobenzofurans, it often leads to the formation of highly reactive intermediates.
A key transformation studied via FVP is the generation of 2,3-dimethylene-2,3-dihydrobenzofuran, a benzofuran-based o-quinodimethane. acs.org This reactive intermediate can be prepared by the FVP of (2-methyl-3-benzofuryl)methyl benzoate. acs.org Although this specific precursor is not the title compound, the elimination chemistry is relevant. The FVP of 2,3-dialkyl-2,3-dihydrobenzofurans would be expected to proceed via elimination to form either the di-methylene intermediate or other rearranged products depending on the specific substitution and pyrolysis conditions. These highly reactive dienes can be trapped in situ or undergo dimerization reactions. iastate.edu The FVP of related aryl 2-(allyloxy)benzoates has been shown to produce dibenzofurans through a radical-mediated mechanism involving homolysis of the O-allyl bond. nih.gov
| Precursor | FVP Conditions | Product/Intermediate | Reference |
| (2-Methyl-3-benzofuryl)methyl benzoate | High Temperature, Vacuum | 2,3-Dimethylene-2,3-dihydrobenzofuran | acs.org |
| Aryl 2-(allyloxy)benzoates | 650 °C, Vacuum | Dibenzofurans | nih.gov |
| Substituted furylmethyl esters | High Temperature, Vacuum | Bis(methylene)-dihydrofurans | iastate.edu |
Applications in Complex Molecule and Natural Product Synthesis
Utilization of trans-2,3-Dihydrobenzofuran Derivatives as Key Intermediates for Complex Organic Frameworks
The dihydrobenzofuran nucleus is a cornerstone in the assembly of more complex molecular frameworks due to its inherent structural features and reactivity. Synthetic chemists have extensively utilized substituted dihydrobenzofurans as key intermediates, leveraging the stereochemistry of the dihydrofuran ring to guide subsequent transformations. While the direct use of trans-2,3-dimethyl-2,3-dihydrobenzofuran as a starting material for the synthesis of the natural products discussed below is not prominently documented in the scientific literature, its structural motif serves as a valuable conceptual model for understanding the synthetic strategies employed to access these complex targets. The development of novel synthetic methodologies continues to furnish a variety of dihydrobenzofuran derivatives, which are instrumental as precursors in the construction of sophisticated organic structures. nih.govnih.gov
Construction of Quaternary Stereocenters within the Dihydrobenzofuran Ring System
The creation of quaternary stereocenters, particularly those embedded within cyclic systems, represents a significant challenge in organic synthesis. The dihydrobenzofuran framework provides a unique scaffold for the installation of such stereocenters. Various synthetic strategies have been developed to introduce a quaternary carbon at the C2 or C3 position of the dihydrobenzofuran ring with high levels of stereocontrol. These methods often involve catalytic enantioselective processes, such as [4+1] cycloadditions and intramolecular Heck reactions. researchgate.netcnr.it For instance, phosphorus(III)-mediated formal [4+1]-cycloadditions of o-quinone methides with 1,2-dicarbonyls have been shown to produce dihydrobenzofurans bearing a quaternary center at the C2 position. researchgate.net Although direct derivatization of this compound to create a quaternary center is not a commonly reported strategy, the principles guiding the formation of these centers within the dihydrobenzofuran core are broadly applicable. The stereospecific construction of quaternary carbon stereocenters is crucial for accessing a diverse range of biologically active molecules. nih.gov
Total Synthesis of Biologically Relevant Natural Products Bearing the trans-2,3-Dihydrobenzofuran Core
The trans-2,3-dihydrobenzofuran moiety is a recurring structural element in numerous natural products with significant biological activities. The total synthesis of these molecules often hinges on the efficient and stereoselective construction of this core structure. The following subsections detail the synthetic approaches to several classes of natural products that feature the trans-2,3-dihydrobenzofuran scaffold.
Synthetic Approaches to (+)-Conocarpan Analogs
(+)-Conocarpan is a neolignan that exhibits a range of biological activities. Its structure is characterized by a trans-2-aryl-3-methyl-2,3-dihydrobenzofuran core. While the direct use of this compound as a precursor has not been extensively reported, synthetic strategies toward conocarpan analogs focus on the diastereoselective formation of the trans-disubstituted dihydrobenzofuran ring. One notable approach involves the photocatalytic [3+2] cycloaddition of phenols with olefins, which has been successfully applied to the synthesis of (±)-conocarpan. researchgate.net This method highlights the importance of developing efficient cyclization reactions to construct the core dihydrobenzofuran structure.
Total Syntheses of (+)-Decursivine Analogs
(+)-Decursivine is a tetracyclic indole (B1671886) alkaloid with potent antimalarial activity. nih.gov Its intricate molecular architecture features a trans-fused dihydrobenzofuran ring. The total synthesis of (+)-decursivine has been a significant focus of synthetic research, with several distinct strategies being reported. nih.govresearchgate.net A key challenge in these syntheses is the stereocontrolled construction of the dihydrobenzofuran moiety and its fusion to the indole core. One successful approach involves a PIFA-mediated intramolecular [3+2] cycloaddition of a 5-hydroxytryptophan derivative with a substituted cinnamamide, which proceeds with high diastereoselectivity to establish the trans-relationship of the dihydrobenzofuran ring. nih.gov Another strategy utilizes a BINOL-phosphoric acid catalyzed tandem oxidative cyclization. nih.gov These syntheses underscore the importance of intramolecular cyclization reactions in assembling the complex core of decursivine.
| Key Synthetic Step | Reagents and Conditions | Outcome | Reference |
| Intramolecular [3+2] Cycloaddition | PIFA, substituted cinnamamide | Diastereoselective formation of trans-dihydrobenzofuran core | nih.gov |
| Tandem Oxidative Cyclization | (bis(trifluoroacetoxy)iodo)benzene (PIFA), (±)-BINOL phosphoric acid | Formation of the tetracyclic core of (±)-decursivine | nih.gov |
Synthetic Strategies for (+)-Lithospermic Acid Analogs
(+)-Lithospermic acid is a potent anti-HIV agent that contains a trans-2-aryl-3-carboxy-2,3-dihydrobenzofuran skeleton. nih.govnih.gov The total synthesis of this natural product has been achieved through various convergent strategies. A key feature of these syntheses is the stereoselective construction of the trans-dihydrobenzofuran core. One elegant approach utilizes a rhodium-catalyzed intramolecular C-H insertion reaction to forge the dihydrobenzofuran ring. nih.govnih.gov This step is followed by a late-stage intermolecular C-H olefination to couple the dihydrobenzofuran core with the olefinic side chain, demonstrating a highly convergent and efficient synthetic route. nih.gov
| Key Reaction | Catalyst/Reagents | Purpose | Reference |
| Intramolecular C-H Insertion | Rhodium catalyst | Construction of the trans-dihydrobenzofuran core | nih.govnih.gov |
| Intermolecular C-H Olefination | Palladium catalyst | Coupling of the dihydrobenzofuran core and olefin side chain | nih.gov |
Synthesis of Myrtopsine and Related Dihydrobenzofuran Natural Products
Myrtopsine is a furoquinoline alkaloid that possesses a trans-2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran structure. clockss.orgresearchgate.netcrossref.org The synthesis of myrtopsine and related natural products has been accomplished through methods that establish the trans-stereochemistry of the dihydrobenzofuran ring. One reported synthesis involves the conversion of a 2-iodophenol derivative to an aryl Grignard reagent, followed by addition to 3-methyl-2-butenal. The resulting allylic alcohol undergoes a threo-selective epoxidation and subsequent cyclization with inversion of configuration to yield the desired trans-dihydrobenzofuran core. clockss.org This two-step sequence provides a general route to racemic trans-2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)benzofurans. clockss.org
Based on a comprehensive search of available literature, there is no specific information regarding "this compound" in the context of its application in the derivatization of Licochalcone A or its development as a chemical probe.
Extensive searches have been conducted to find research pertaining to the synthesis, characterization, and application of Licochalcone A analogs incorporating a this compound moiety. Similarly, searches for the development and use of synthetic analogs of this compound as chemical probes for biological research did not yield any relevant results.
The available scientific literature discusses dihydrobenzofuran derivatives of Licochalcone A that are naturally occurring, as well as various synthetic methodologies for other substituted dihydrobenzofurans. However, none of the retrieved sources specifically mention the "trans-2,3-dimethyl" substitution pattern in relation to Licochalcone A or its use in creating chemical probes.
Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable information based on the currently accessible data. The topics outlined in the user's request appear to be outside the scope of published research.
Isolation and Chemical Characterization of Dihydrobenzofuran Derivatives from Natural Sources
Occurrence and Distribution in Various Plant and Fungal Species
Dihydrobenzofuran derivatives are widely distributed throughout the plant and fungal kingdoms. In higher plants, they are frequently identified in families such as Asteraceae, Euphorbiaceae, Fabaceae, and Annonaceae. For instance, the red latex from various South American Croton species (Euphorbiaceae), known as "dragon's blood," is a source of the dihydrobenzofuran lignan (B3055560) 3',4-O-dimethylcedrusin. nih.govacs.orguantwerpen.be Similarly, derivatives of licochalcone A, which feature a dihydrofuran moiety, have been isolated from the roots of Glycyrrhiza inflata (Fabaceae). nih.gov
Other notable examples include the isolation of the lignan icariside E4 from the bark of Tabebuia roseo-alba (Bignoniaceae) and novel lignans (B1203133) like mitredrusin and vitrifol A from the leaves of Mitrephora teysmannii (Annonaceae) and the fruits of Vitex trifolia, respectively. nih.govmdpi.comresearchgate.netnih.govnih.gov Fungi are also a source of these compounds; for example, various isobenzofuranone derivatives have been isolated from the fungus Cephalosporium sp.
The following table summarizes the occurrence of several dihydrobenzofuran derivatives in nature.
| Compound Name | Natural Source | Family/Class |
| 3',4-O-dimethylcedrusin | Croton lechleri, Croton draconoides | Euphorbiaceae |
| Licochalcone A derivatives | Glycyrrhiza inflata | Fabaceae |
| Mitredrusin | Mitrephora teysmannii | Annonaceae |
| Vitrifol A | Vitex trifolia | Lamiaceae |
| Icariside E4 | Tabebuia roseo-alba | Bignoniaceae |
| Isobenzofuranone derivatives | Cephalosporium sp. | Fungi |
Advanced Chromatographic Techniques for Isolation and Purification (e.g., Prep-GC, Prep-MDGC)
The isolation of pure dihydrobenzofuran derivatives from complex biological extracts is a significant challenge that necessitates the use of advanced chromatographic techniques. rsc.orgfrontiersin.org The classical approach often begins with simpler liquid chromatographic methods like vacuum liquid chromatography (VLC) and flash chromatography (FC) for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification. rsc.org
For volatile derivatives, preparative gas chromatography (Prep-GC) is a powerful tool. frontiersin.orgnih.govoup.com This technique offers high separation efficiency and speed, making it ideal for isolating pure volatile compounds from essential oils or other volatile fractions. nih.govoup.comresearchgate.net In Prep-GC, larger diameter columns are used to handle higher sample loads, and a collection system is placed at the column outlet to trap the purified compounds as they elute. oup.com However, the efficiency can be limited by the heavy sample load and the large column diameter. researchgate.net
To tackle extremely complex mixtures of volatiles, multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional GC (GC×GC), provides a substantial increase in separation power. chromatographyonline.comrsc.orgyoutube.comlabcompare.com MDGC uses two columns with different stationary phases (offering orthogonal separation mechanisms) connected in series. youtube.com This allows for a much higher peak capacity, enabling the separation of hundreds or thousands of components in a single analysis. chromatographyonline.com While primarily an analytical tool for detailed sample profiling, the information from MDGC can guide targeted preparative-scale isolations. rsc.orgchromatographyonline.com The "heart-cutting" technique in MDGC allows for specific, poorly resolved portions of the eluent from the first column to be selectively transferred to a second column for enhanced separation. youtube.comlabcompare.com
Structural Elucidation of Novel Naturally Occurring Trans-2,3-dihydrobenzofuran Derivatives
Once a pure compound is isolated, its chemical structure must be determined. This is a meticulous process that relies on a suite of modern spectroscopic techniques. tjnpr.org
The cornerstone of structure elucidation for natural products is Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov A combination of one-dimensional (1D) experiments, such as ¹H and ¹³C NMR, and two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC) allows chemists to piece together the carbon skeleton and the placement of protons and other functional groups. tjnpr.orgresearchgate.net For trans-2,3-dihydrobenzofuran derivatives, the coupling constants between the protons at the C-2 and C-3 positions in the ¹H NMR spectrum are critical for establishing the cis or trans relative stereochemistry. researchgate.net
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of the new compound.
To establish the absolute configuration of chiral centers, which is crucial for understanding biological activity, chiroptical methods are employed. mdpi.com Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose. nih.gov The experimental ECD spectrum of the novel compound is compared with the spectrum predicted by time-dependent density functional theory (TDDFT) calculations for each possible stereoisomer. nih.govbenthamdirect.com A close match between the experimental and a calculated spectrum provides a reliable assignment of the absolute configuration. nih.govbenthamdirect.comresearchgate.net In cases where a suitable crystal can be grown, single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure.
Putative Biosynthetic Pathways and Precursors of Dihydrobenzofurans in Nature
The structural diversity of dihydrobenzofuran natural products arises from various biosynthetic pathways, which differ between plant and fungal sources.
In plants, many dihydrobenzofuran derivatives, particularly those classified as lignans and neolignans, are believed to originate from the phenylpropanoid pathway. nih.gov This pathway begins with the amino acid phenylalanine and produces C6C3 phenolic precursors, such as coniferyl alcohol and sinapyl alcohol. acs.org The key step in the formation of the lignan backbone is the oxidative coupling of two of these phenylpropanoid units. acs.orgpublish.csiro.auacs.orgsemanticscholar.orgnih.gov This reaction is mediated by enzymes like laccases and peroxidases, which generate phenoxy radicals that then couple in a regio- and stereoselective manner, often guided by dirigent proteins. acs.org Following this coupling, intramolecular cyclization occurs to form the characteristic 2,3-dihydrobenzofuran (B1216630) ring.
In fungi, dihydrobenzofuran and related tetrahydrofuran (B95107) structures can be part of meroterpenoid biosynthesis. beilstein-journals.orgnih.govexlibrisgroup.comrsc.org These pathways are hybrid routes that combine elements of polyketide and terpenoid synthesis. exlibrisgroup.comrsc.org The biosynthesis often involves the construction of a polyketide core, followed by prenylation and a series of oxidative modifications and cyclizations catalyzed by enzymes like terpene cyclases and various oxygenases. beilstein-journals.orgnih.gov For example, the formation of a tetrahydrofuran ring in the biosynthesis of the fungal meroterpenoid ascofuranone (B1665194) proceeds via the epoxidation of a precursor, followed by cyclization. beilstein-journals.org This highlights the different strategies that have evolved in plants and fungi to construct this versatile heterocyclic core.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic methodologies for preparing trans-2,3-dimethyl-2,3-dihydrobenzofuran with high diastereomeric purity?
- Methodological Answer : The enantioselective synthesis of trans-2,3-disubstituted dihydrobenzofurans can be achieved via intramolecular Michael addition using keto-enone substrates and a bifunctional tertiary amine-thiourea catalyst. This approach ensures high diastereomeric ratios (up to 96:4 dr) and enantiomeric ratios (up to 95:5 er) . For non-activated ketone pronucleophiles, Ir-catalyzed C(sp³)–H addition of methyl ethers across intramolecular double bonds offers an alternative route, particularly under optimized conditions (e.g., toluene at 110–135°C with chiral ligands like (S)-DTBM-SEGPHOS) .
Q. How can researchers characterize the stereochemistry and conformational dynamics of trans-2,3-dimethyl-2,3-dihydrobenzofuran?
- Methodological Answer : X-ray crystallography is critical for unambiguous stereochemical assignment. For example, studies on related hexasubstituted dihydrofurans reveal torsional angles (e.g., C7–C8–C9–C10) that stabilize the trans conformation . Dynamic NMR spectroscopy can further probe conformational equilibria, while computational methods (DFT or MD simulations) model rotational barriers and substituent effects on ring puckering .
Q. What experimental strategies are recommended for determining key physical properties (e.g., vapor pressure, solubility) of trans-2,3-dimethyl-2,3-dihydrobenzofuran?
- Methodological Answer : Due to limited empirical data for dihydrobenzofurans, predictive models (e.g., group contribution methods) or chromatographic techniques (HPLC with evaporative light scattering) can estimate solubility and partition coefficients. Henry’s law constants may be derived via headspace gas chromatography, while vapor pressure measurements require specialized equipment like a Knudsen effusion cell .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for trans-2,3-dimethyl-2,3-dihydrobenzofuran under varying catalytic systems?
- Methodological Answer : Systematic kinetic studies (e.g., variable-temperature NMR or stopped-flow spectroscopy) are essential to identify rate-determining steps and catalyst-substrate interactions. For example, Brønsted base/thiourea catalysts enhance nucleophilicity in Michael additions, whereas Ir catalysts favor C–H activation pathways. Comparing turnover frequencies (TOFs) and activation parameters (ΔH‡, ΔS‡) across systems can clarify mechanistic discrepancies .
Q. What computational tools are effective for predicting the biological activity of trans-2,3-dimethyl-2,3-dihydrobenzofuran derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with MD simulations can assess binding affinities to target proteins (e.g., fungal or viral enzymes). ADMET prediction software (e.g., SwissADME) evaluates pharmacokinetic properties, while QSAR models correlate structural features (e.g., acetyl group position) with bioactivity. Recent studies on dihydrobenzofuran inhibitors highlight the importance of electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) in drug design .
Q. How can researchers optimize reaction conditions to minimize side products during the large-scale synthesis of trans-2,3-dimethyl-2,3-dihydrobenzofuran?
- Methodological Answer : Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful for optimizing parameters (e.g., temperature, catalyst loading). For instance, Box-Behnken designs have been applied to malaxation processes in related systems, identifying optimal ranges for yield and purity. Phase-transfer catalysis (PTC) and flow chemistry setups can also enhance scalability while reducing byproduct formation .
Q. What analytical challenges arise in distinguishing trans-2,3-dimethyl-2,3-dihydrobenzofuran from its cis isomer or degradation products?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) provides baseline separation of enantiomers. LC-MS/MS with collision-induced dissociation (CID) can differentiate isomers via fragmentation patterns. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) coupled with UV/IR spectroscopy help identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
